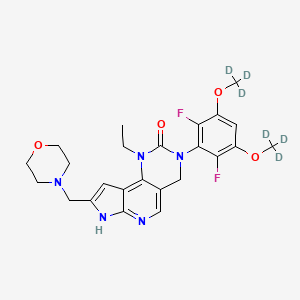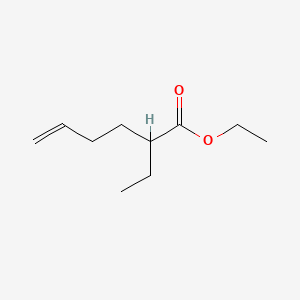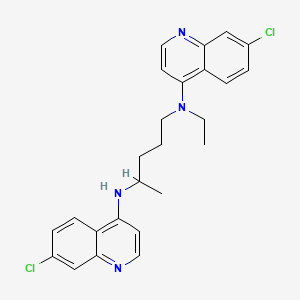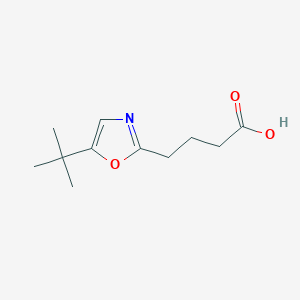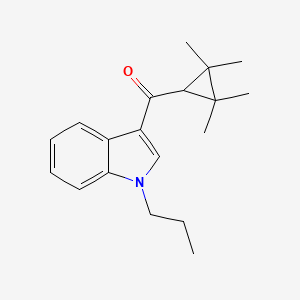
(1-Propyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanamine, N-methyl-N-2-propenyl is an organic compound that belongs to the class of amines It is characterized by a long hydrocarbon chain with a terminal amine group that is substituted with a methyl and a 2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-methyl-N-2-propenyl can be synthesized through several methods. One common approach involves the alkylation of 1-dodecanamine with 2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-dodecanamine, N-methyl-N-2-propenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecanamine, N-methyl-N-2-propenyl undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
1-Dodecanamine, N-methyl-N-2-propenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and antistatic agents.
Mécanisme D'action
The mechanism by which 1-dodecanamine, N-methyl-N-2-propenyl exerts its effects involves interactions with cellular membranes and proteins. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amine group can also interact with various molecular targets, influencing signaling pathways and enzymatic activities.
Comparaison Avec Des Composés Similaires
- 1-Dodecanamine, N,N-dimethyl-
- 1-Dodecanamine, N-ethyl-N-2-propenyl-
- 1-Dodecanamine, N-methyl-N-2-butyl-
Comparison: 1-Dodecanamine, N-methyl-N-2-propenyl is unique due to the presence of both a methyl and a 2-propenyl group on the amine nitrogen. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other similar compounds. The presence of the 2-propenyl group also allows for additional chemical modifications and functionalization, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C19H25NO |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
(1-propylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C19H25NO/c1-6-11-20-12-14(13-9-7-8-10-15(13)20)16(21)17-18(2,3)19(17,4)5/h7-10,12,17H,6,11H2,1-5H3 |
Clé InChI |
BKFRFHCIZQYHLV-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


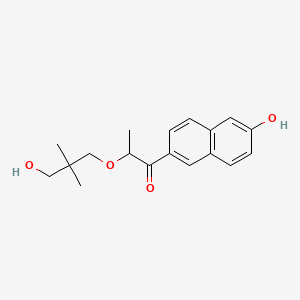
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
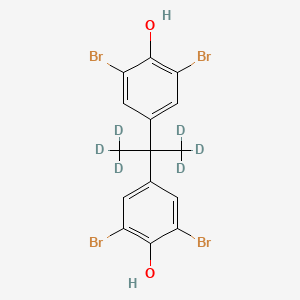

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)



